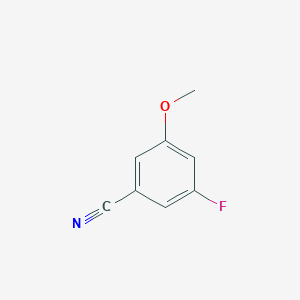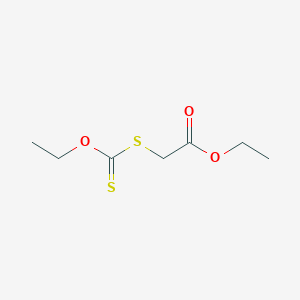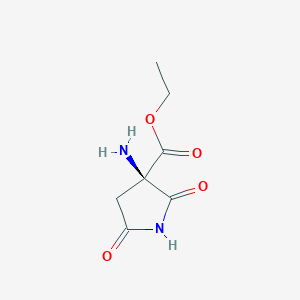
3-Fluoro-5-methoxybenzonitrile
概要
説明
3-Fluoro-5-methoxybenzonitrile is a specialty product used for proteomics research applications . It is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-5-methoxybenzonitrile is C8H6FNO . The canonical SMILES structure is COC1=CC(=CC(=C1)C#N)F . The InChI Key is GWZXPLKMHPCXDE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-5-methoxybenzonitrile has a molecular weight of 151.14 . It has a boiling point of 203.498ºC at 760 mmHg and a melting point of 98-100ºC . The density of this compound is 1.186 g/cm³ .科学的研究の応用
Arylation of Fluorinated Benzonitriles
The arylation of fluorinated benzonitriles, including compounds like 3-fluoro-5-methoxybenzonitrile, is an area of research interest. Peshkov et al. (2019) demonstrated the phenylation of fluorobenzonitriles using benzonitrile radical anions. This method showed regioselectivity corresponding to the substitution in fluorobenzonitrile, forming cyanobiphenyls and methoxycyanobiphenyls, indicative of potential in synthesizing fluorinated cyanobisarenes (Peshkov et al., 2019).
Synthesis of Radiotracers for PET Imaging
Lim et al. (2014) explored the synthesis of radiotracers for PET imaging, specifically [(18)F]FPEB, which is relevant for imaging the metabotropic glutamate subtype 5 receptor (mGluR5). This involves the use of fluorobenzonitrile derivatives, which includes the synthesis and application of 3-fluoro-5-methoxybenzonitrile (Lim et al., 2014).
Structural and Electronic Properties
Ribeiro da Silva et al. (2012) conducted a study on monofluorobenzonitriles, including 3-fluoro-5-methoxybenzonitrile, focusing on their energetic, structural, and electronic properties. This included analysis of formation enthalpies, vapor pressures, and electronic properties, providing insights into the behavior of such compounds in different states (Ribeiro da Silva et al., 2012).
Electrochemical Charge Storage Materials
Wang et al. (2019) researched fluoropolymers, including those related to 3-fluoro-5-methoxybenzonitrile, for their potential as electrochemical charge storage materials. They developed a poly(5-fluoroindole) demonstrating its superior electrochemical properties and potential for supercapacitor applications (Wang et al., 2019).
Synthesis of Anti-tumor Agents
Li (2015) investigated the synthesis of novel 4-aminoquinazoline derivatives, using compounds related to 3-fluoro-5-methoxybenzonitrile. These synthesized compounds showed significant activities against Bcap-37 cell proliferation, highlighting the potential use of 3-fluoro-5-methoxybenzonitrile derivatives in developing anti-tumor agents (Li, 2015).
Novel Schiff Bases Synthesis
Puthran et al. (2019) synthesized novel Schiff bases using derivatives of 3-fluoro-5-methoxybenzonitrile. These bases were screened for their antimicrobial activity, indicating the utility of 3-fluoro-5-methoxybenzonitrile derivatives in developing antimicrobial agents (Puthran et al., 2019).
Hepatitis B Inhibitor Synthesis
Ivashchenko et al. (2019) developed a new biologically active molecule, including a derivative of 3-fluoro-5-methoxybenzonitrile, and evaluated it as an inhibitor of hepatitis B. The molecule demonstrated nanomolar inhibitory activity against Hepatitis B virus, showcasing the potential medical applications of such compounds (Ivashchenko et al., 2019).
Synthesis for Pesticide Development
Min (2006) conducted a study on synthesizing 3-fluoro-4-methylbenzonitrile, a compound closely related to 3-fluoro-5-methoxybenzonitrile, demonstrating its potential application in developing new pesticides (Min, 2006).
将来の方向性
特性
IUPAC Name |
3-fluoro-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZXPLKMHPCXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442650 | |
| Record name | 3-Fluoro-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxybenzonitrile | |
CAS RN |
439280-18-9 | |
| Record name | 3-Fluoro-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 439280-18-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)
![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)






![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)


![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)